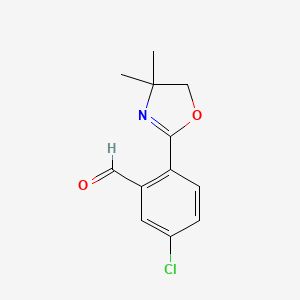
5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde
概要
説明
5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde is a chemical compound that has garnered attention in various fields of scientific research. This compound is known for its unique structure, which includes a chloro-substituted phenyl ring and a dihydrooxazole moiety. It is used in various applications, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde typically involves the reaction of 4-chloro-2-formylphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of a Suzuki coupling reaction, where 4-chloro-2-formylphenylboronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 2-(4-Chloro-2-carboxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole.
Reduction: 2-(4-Chloro-2-hydroxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde has several scientific research applications:
作用機序
The mechanism of action of 5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde involves its interaction with specific molecular targets. Studies have shown that it can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which play crucial roles in the nervous system. This inhibition can lead to various physiological effects, including neuroprotection and anti-inflammatory responses.
類似化合物との比較
Similar Compounds
4-Formylphenylboronic acid: A versatile synthetic building block used in the preparation of agrochemical and pharmaceutical active ingredients.
4-Chloro-2-formylphenylboronic acid: Similar in structure but differs in the presence of the boronic acid group.
Uniqueness
5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde is unique due to its combination of a chloro-substituted phenyl ring and a dihydrooxazole moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications.
特性
分子式 |
C12H12ClNO2 |
|---|---|
分子量 |
237.68 g/mol |
IUPAC名 |
5-chloro-2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H12ClNO2/c1-12(2)7-16-11(14-12)10-4-3-9(13)5-8(10)6-15/h3-6H,7H2,1-2H3 |
InChIキー |
AYUIAKBVMWPHOM-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(=N1)C2=C(C=C(C=C2)Cl)C=O)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















